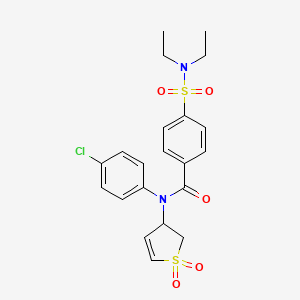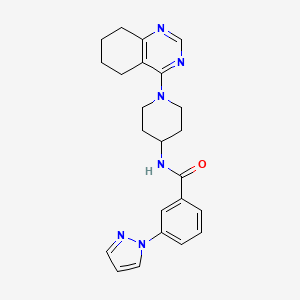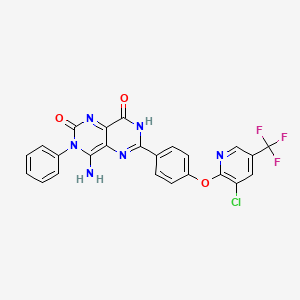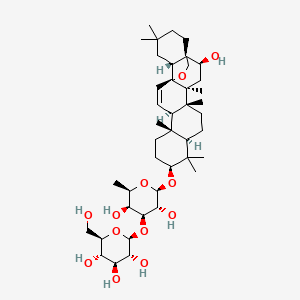![molecular formula C17H20F3NO3 B2604781 (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid CAS No. 2063772-09-6](/img/structure/B2604781.png)
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the specific synthesis process for this compound is not directly mentioned in the sources, it’s worth noting that trifluoromethyl groups and their derivatives are often used in the synthesis of various compounds . Protodeboronation of pinacol boronic esters is one method that has been used in the synthesis of related compounds .Scientific Research Applications
Anti-Inflammatory Properties
“AKOS026675342” exhibits anti-inflammatory effects due to its inhibition of specific enzymes involved in inflammation pathways. Researchers have investigated its potential in treating conditions such as arthritis, inflammatory bowel disease, and dermatitis. The compound’s ability to modulate cytokines and reduce oxidative stress makes it a promising candidate for anti-inflammatory drug development .
Anticancer Activity
Studies suggest that “AKOS026675342” may have anticancer properties. It inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells. Researchers have explored its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer. Further investigations are needed to understand its mechanisms and optimize its efficacy .
Cardiovascular Health
The compound’s vasodilatory effects make it relevant for cardiovascular health. It relaxes blood vessels, potentially improving blood flow and reducing hypertension. Researchers have studied its impact on endothelial function and vascular tone. However, clinical trials are necessary to validate its cardiovascular benefits .
Neuroprotective Effects
“KB-0713” shows promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers have explored its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies indicate positive outcomes, but human trials are essential .
Metabolic Disorders
The compound’s interaction with metabolic pathways has drawn attention. It influences glucose metabolism, lipid profiles, and insulin sensitivity. Researchers have investigated its role in managing diabetes and obesity. However, more comprehensive clinical studies are needed to establish its therapeutic potential .
Gastrointestinal Health
“AKOS026675342” may benefit gastrointestinal health. Its anti-inflammatory properties could alleviate symptoms in conditions like inflammatory bowel disease (IBD). Researchers have explored its effects on gut microbiota and intestinal barrier function. Clinical trials are necessary to validate its efficacy in IBD patients .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial effects against certain pathogens. Researchers have investigated its potential as an alternative to conventional antibiotics. However, further research is required to determine its spectrum of activity and safety profile .
Skin Disorders
Due to its anti-inflammatory and antioxidant properties, “AKOS026675342” may have applications in dermatology. Researchers have explored its effects on skin inflammation, wound healing, and photoaging. Topical formulations could be developed for conditions like psoriasis and eczema .
properties
IUPAC Name |
(Z)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-9-21(10-8-14)11-12-24-15-4-1-13(2-5-15)3-6-16(22)23/h1-6,14H,7-12H2,(H,22,23)/b6-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQPQERWAOVMBJ-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)
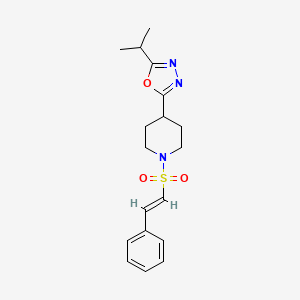
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
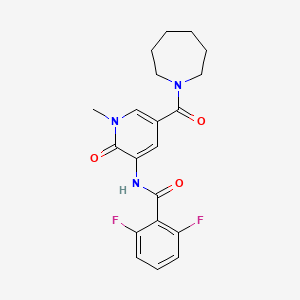
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
